molecular formula C9H12N2O3 B14887451 N'-Hydroxy-2,5-dimethoxybenzimidamide

N'-Hydroxy-2,5-dimethoxybenzimidamide

Cat. No.: B14887451
M. Wt: 196.20 g/mol
InChI Key: YUMNPGOKYSNXLI-UHFFFAOYSA-N
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Description

N'-Hydroxy-2,5-dimethoxybenzimidamide is a chemical reagent of interest in organic synthesis and medicinal chemistry research. Compounds featuring N-hydroxyimidamide groups, also known as amidoximes, are valuable intermediates in the synthesis of various heterocycles . The integration of methoxy substituents is a common strategy in drug design to modulate the physicochemical properties and biological activity of lead compounds . Researchers are exploring the application of this compound and its derivatives in the development of novel pharmacologically active molecules. The structural motif of the amidoxime is also significant in the synthesis of peptidomimetics. Backbone N-hydroxylation of amino acids and peptides has been shown to influence secondary structure stability, such as enhancing β-sheet propensity, which is a valuable tool for constraining peptide conformations in drug discovery . This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N'-hydroxy-2,5-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

YUMNPGOKYSNXLI-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C(=N/O)/N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2,5-dimethoxybenzimidamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride, followed by cyclization with ammonium acetate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as continuous chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-2,5-dimethoxybenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, ketones, aldehydes, and amines, depending on the specific reaction and conditions used .

Scientific Research Applications

N’-Hydroxy-2,5-dimethoxybenzimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2,5-dimethoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity or disrupt cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The primary distinction between N'-hydroxy-2,5-dimethoxybenzimidamide and its analogs lies in the substituent positions on the aromatic ring. For example:

Compound Substituent Positions Molecular Formula Key Properties (Inferred)
N′-Hydroxy-2,5-dimethoxybenzimidamide 2,5-OCH₃ C₉H₁₂N₂O₃ Likely altered solubility, reactivity due to para-substituent proximity
N′-Hydroxy-3,5-dimethoxybenzimidamide 3,5-OCH₃ C₉H₁₂N₂O₃ Higher symmetry; meta-substituents may enhance stability
N-Hydroxy-2-methoxybutanimidamide Variable alkyl chain C₅H₁₁N₂O₂ Increased lipophilicity due to alkyl group

This could affect solubility in polar solvents or binding affinity in biological systems. The 3,5-isomer () is documented with a ChemSpider ID (2013061) and multiple synonyms (e.g., MFCD00175026, ZINC13658994) , suggesting broader commercial availability and research utilization.

Reactivity and Stability: Hydroxyimino groups (-NHOH) are redox-active, but steric hindrance from 2,5-substituents might reduce reactivity compared to less hindered analogs. The 3,5-isomer’s symmetry may confer thermal stability, as seen in other meta-substituted aromatics .

Pharmacological and Industrial Relevance

For instance, ranitidine’s nitroacetamide and amino alcohol derivatives rely on precise functional group placement for H₂-receptor antagonism. Similarly, benzimidamides are explored for antimicrobial or chelating properties, where substituent orientation impacts efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N'-Hydroxy-2,5-dimethoxybenzimidamide with high purity?

  • Methodology : Optimize coupling reactions using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a reagent, which enhances amidation efficiency under mild conditions (pH 6–7, room temperature). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98%) .
  • Key Parameters : Monitor reaction pH to avoid hydrolysis of the hydroxamic acid group. Use anhydrous solvents to minimize side reactions.

Q. How can structural characterization of this compound be performed?

  • Analytical Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra (DMSO-d6d_6) for methoxy (δ\delta 3.7–3.9 ppm), hydroxyimino (δ\delta 10.2–10.5 ppm), and aromatic protons (δ\delta 6.8–7.2 ppm). Compare with NIST reference data for benzimidamide derivatives .
  • IR : Confirm the presence of N–O (930–960 cm1^{-1}) and C=N (1640–1660 cm1^{-1}) stretches .
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Q. What stability considerations are critical for storing this compound?

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the hydroxamic acid group. Avoid exposure to moisture and light, as degradation products (e.g., benzimidic acid) form under acidic/humid conditions .
  • Stability Assays : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxy vs. hydroxy groups) influence the compound’s antioxidant activity?

  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,5-dimethoxy-substituted benzimidamides) using DPPH radical scavenging assays. Increased methoxy substitution enhances electron-donating capacity, improving IC50_{50} values (e.g., 12.5 μM vs. 25 μM for non-methoxy analogs) .
  • Experimental Design : Use β-carotene linoleate oxidation assays to evaluate lipid peroxidation inhibition. Correlate results with DFT calculations for H-atom transfer efficiency .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Data Contradiction Analysis :

  • Purity Verification : Re-analyze samples via LC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioassay results .
  • Assay Variability : Standardize antioxidant assay protocols (e.g., DPPH concentration, incubation time) across studies. Include positive controls like BHA to calibrate activity .
  • Cell-Based vs. Cell-Free Systems : Discrepancies may arise due to membrane permeability in cellular models. Use fluorescence microscopy to track intracellular uptake .

Q. What strategies optimize solubility for in vitro pharmacological studies?

  • Solubility Enhancement :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to improve aqueous solubility without cytotoxicity .
  • pH Adjustment : Prepare buffered solutions (pH 7.4) to stabilize the hydroxamic acid moiety while avoiding precipitation .

Q. How can computational modeling predict interactions between this compound and target enzymes?

  • Molecular Docking : Use AutoDock Vina to simulate binding to metalloenzymes (e.g., histone deacetylases). Focus on coordinating interactions between the hydroxamic acid group and Zn2+^{2+} ions .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes in the enzyme active site .

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